2,6-Dichloro-4-methylnicotinonitrile
Overview
Description
2,6-Dichloro-4-methylnicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at positions 2 and 6, and a methyl group at position 4 on the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methylnicotinonitrile typically involves the chlorination of 4-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-methylnicotinonitrile is treated with thionyl chloride, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 4-methylnicotinonitrile.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine is commonly used as a base in nucleophilic substitution reactions.
Reduction: Zinc and ammonia are used in the reductive dechlorination process.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Major Products:
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 4-Methylnicotinonitrile.
Hydrolysis: 4-Methylnicotinic acid.
Scientific Research Applications
2,6-Dichloro-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
- 2,6-Dichloropyridine-4-carboxylic acid
- 2,6-Dichloro-3-cyano-4-methylpyridine
- 2,4-Dichloro-6-methylpyrimidine
Comparison: 2,6-Dichloro-4-methylnicotinonitrile is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring, which imparts distinct chemical reactivity and biological properties
Properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPMHHJCDSFAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236362 | |
Record name | 2,6-Dichloro-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-35-4 | |
Record name | 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-2,6-dichloro-4-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 875-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-methylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CYANO-2,6-DICHLORO-4-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C46NGD2HM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 2,6-Dichloro-4-methylnicotinonitrile highlighted in the research?
A: this compound serves as a crucial starting material for synthesizing pyrazolo[3,4-b]pyridin-3-ol derivatives. [, ] For instance, it undergoes a cyclization reaction to produce 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol. [] This compound can be further modified through sulfonylation or acylation reactions to create a variety of derivatives with potentially diverse properties. []
Q2: The research mentions an unusual regioselective reaction. Could you elaborate on this?
A: While specific details about this reaction are not provided in the abstracts, the title of one paper suggests an unexpected regioselectivity when this compound reacts with malononitrile dimer. [] Regioselectivity refers to the preferential formation of one constitutional isomer over others during a chemical reaction. This suggests that the reaction proceeds with a specific preference for the site of bond formation on the this compound molecule, leading to an unexpected product. Further investigation into this reaction could be valuable for developing novel synthetic strategies.
Q3: How has computational chemistry contributed to understanding the synthesized compounds?
A: Density Functional Theory (DFT) calculations played a vital role in understanding the structure and properties of the synthesized pyrazolo[3,4-b]pyridin-3-ol derivatives. [] For example, DFT calculations were used to:
- Confirm molecular structures: The calculated geometries of compounds like 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives were consistent with those determined experimentally via X-ray diffraction analysis. []
- Investigate tautomeric forms: DFT calculations were employed to determine the energies of different tautomeric forms of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol, revealing the predominant form in the gas phase. []
- Analyze electronic properties: The research likely utilized DFT calculations for Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analysis of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol. [] These analyses can provide insights into the compound's reactivity, potential binding sites, and other physicochemical properties.
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